ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate
Overview
Description
Ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate is a complex organic compound known for its diverse applications in scientific research. This compound is composed of various functional groups, which contribute to its reactivity and usability in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate typically involves multistep synthesis:
Starting Materials: : The synthesis begins with precursors like triazine, pyridazine derivatives, and diethylamino groups.
Reaction Steps
Step 1: : Formation of the triazine ring via nucleophilic substitution.
Step 2: : Introduction of the pyridazine moiety through coupling reactions under controlled temperature.
Step 3: : Attachment of the diethylamino group using condensation reactions.
Conditions: : These reactions are typically conducted in polar aprotic solvents, under inert atmosphere conditions to avoid unwanted side reactions.
Industrial Production Methods
In industrial settings, the production might be scaled up using batch or continuous flow processes. The use of catalysts can enhance reaction rates and yields. Purification of the compound is achieved through crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate can undergo:
Oxidation: : Introduction of oxidative reagents like hydrogen peroxide.
Reduction: : Reduction reactions using hydride donors.
Substitution: : Nucleophilic substitutions facilitated by the presence of good leaving groups.
Common Reagents and Conditions
Oxidation: : Uses agents like potassium permanganate.
Reduction: : Utilizes reducing agents like lithium aluminum hydride.
Substitution: : Conditions often involve polar solvents and sometimes catalysts like acids or bases to improve yield.
Major Products
Oxidation and reduction reactions primarily yield modified versions of the triazine ring, with potential introduction of hydroxyl or amino groups.
Substitution reactions lead to derivatives where functional groups can be swapped or modified.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Acts as an intermediate in chemical synthesis for research and development.
Biology
Studied for its interactions with biological molecules.
Potential use in the study of enzyme mechanisms and metabolic pathways.
Medicine
Explored for potential pharmaceutical applications.
Research on its bioactivity and potential therapeutic effects in drug development.
Industry
Utilized in the production of agrochemicals and fine chemicals.
Employed in the creation of specialty polymers and resins.
Mechanism of Action
The compound’s mechanism of action is influenced by its interaction with molecular targets:
Molecular Targets: : Primarily enzymes and receptors where it may bind and modulate activity.
Pathways: : Interacts with cellular pathways involving oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Ethyl N-{4-(diethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate stands out for its unique structural features that offer distinct reactivity profiles compared to other triazine-based compounds.
Similar Compounds
N-{4-(Dimethylamino)-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-1,3,5-triazin-2-yl}glycinate.
Ethyl N-{4-(diethylamino)-6-chloro-1,3,5-triazin-2-yl}glycinate.
Uniqueness
This compound's combination of triazine and pyridazine functionalities provides a wide range of reactivity and application potential not always seen in similar compounds. The presence of the diethylamino group further enhances its solubility and reactivity.
Hope this gives you the comprehensive overview you’re looking for. What more are you curious about?
Properties
IUPAC Name |
ethyl 2-[[4-(diethylamino)-6-(1-methyl-6-oxopyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O4/c1-5-23(6-2)15-18-14(17-10-13(25)26-7-3)19-16(20-15)27-11-8-9-12(24)22(4)21-11/h8-9H,5-7,10H2,1-4H3,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCGEMSIRGQDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NCC(=O)OCC)OC2=NN(C(=O)C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.